1-(4-Fluorophenyl)sulfonyl-5,6-dimethylbenzimidazole
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Overview
Description
1-[(4-Fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole core substituted with a 4-fluorophenylsulfonyl group and two methyl groups at the 5 and 6 positions. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)sulfonyl-5,6-dimethylbenzimidazole can be achieved through various synthetic routes. One common method involves the reaction of 5,6-dimethyl-1H-benzimidazole with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-[(4-Fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the benzimidazole core, leading to the formation of corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. This can lead to the formation of various substituted derivatives with different biological activities.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or copper(I) iodide.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: Benzimidazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antiviral, and anticancer properties. Researchers are exploring its potential as a lead compound for the development of new therapeutic agents.
Medicine: The compound’s biological activities make it a candidate for drug development. Studies are ongoing to evaluate its efficacy and safety in preclinical and clinical trials.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, dyes, and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)sulfonyl-5,6-dimethylbenzimidazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
1-[(4-Fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole can be compared with other benzimidazole derivatives such as:
1-[(4-Chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole: This compound has a similar structure but with a chlorine atom instead of a fluorine atom. The substitution of different halogens can lead to variations in biological activity and potency.
1-[(4-Methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole: The presence of a methyl group instead of a fluorine atom can also affect the compound’s properties and applications.
1-[(4-Nitrophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole:
The uniqueness of 1-(4-Fluorophenyl)sulfonyl-5,6-dimethylbenzimidazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-5,6-dimethylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2S/c1-10-7-14-15(8-11(10)2)18(9-17-14)21(19,20)13-5-3-12(16)4-6-13/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCPLLBAMJPPHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901327092 |
Source
|
Record name | 1-(4-fluorophenyl)sulfonyl-5,6-dimethylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901327092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47202130 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
309272-82-0 |
Source
|
Record name | 1-(4-fluorophenyl)sulfonyl-5,6-dimethylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901327092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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